molecular formula C21H23N7O2 B5542869 N-(2-{4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide

N-(2-{4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide

Cat. No. B5542869
M. Wt: 405.5 g/mol
InChI Key: YHECTVRVHXYKSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of similar piperazine-linked compounds involves efficient procedures using microwave-assisted reactions. For example, bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) have been synthesized using bis(benzofuran-enaminone) as a key intermediate under microwave irradiation (Mekky et al., 2021).

Molecular Structure Analysis

  • Studies involving similar compounds, such as SR141716, have utilized AM1 molecular orbital methods for conformational analysis, revealing various distinct conformations and providing insights into the molecular interactions of these compounds with biological receptors (Shim et al., 2002).

Chemical Reactions and Properties

  • The compound's structure allows for various chemical reactions, such as nucleophilic substitutions and annulations, which are commonly seen in pyrimidine and pyrazole derivatives. These reactions often lead to the formation of biologically active molecules (Mallesha et al., 2012).

Physical Properties Analysis

  • Compounds with similar structural features often exhibit significant physical properties, such as crystal packing stabilized by hydrogen bonds and π-interactions, which can be analyzed through X-ray crystallography and DFT calculations (Saeed et al., 2020).

Future Directions

Future research could explore the potential biological activities of this compound, given the known activities of other pyrazole, pyrimidine, and piperazine derivatives . Additionally, further studies could investigate the compound’s physical and chemical properties, and optimize its synthesis .

properties

IUPAC Name

N-[2-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O2/c1-16-24-18(14-19(25-16)28-9-5-8-23-28)26-10-12-27(13-11-26)20(29)15-22-21(30)17-6-3-2-4-7-17/h2-9,14H,10-13,15H2,1H3,(H,22,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHECTVRVHXYKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide

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